molecular formula C7H14ClNO B2482882 (3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride CAS No. 1909293-81-7

(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride

Cat. No. B2482882
CAS RN: 1909293-81-7
M. Wt: 163.65
InChI Key: MUTOTNHAALJLOI-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride” are not explicitly mentioned in the sources .

Scientific Research Applications

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (Figure 1). These compounds have attracted interest due to their structural similarity to purine bases like adenine and guanine . In this analysis, we’ll explore the synthetic methods, substitution patterns, and biomedical applications of 1H-pyrazolo[3,4-b]pyridines.

Substitution Patterns

The diversity of substituents at specific positions (N1, C3, C4, C5, and C6) significantly impacts the properties of 1H-pyrazolo[3,4-b]pyridines. Notably, the 1H-isomers (substituted or unsubstituted at N1) predominate, with a ratio of approximately 3.6 to 1 .

Biomedical Applications

The biomedical relevance of 1H-pyrazolo[3,4-b]pyridines spans several areas:

a. Drug Discovery: These compounds exhibit promising biological activities, making them attractive candidates for drug development. Researchers explore their potential as kinase inhibitors, anti-inflammatory agents, and antitumor agents.

b. Neuroprotection: Certain 1H-pyrazolo[3,4-b]pyridines demonstrate neuroprotective effects. They may modulate neurotransmitter receptors, influence neuronal survival, and offer therapeutic avenues for neurodegenerative diseases.

c. Antiviral Properties: Some derivatives exhibit antiviral activity, particularly against RNA viruses. Their mode of action involves interfering with viral replication or entry.

d. Metal Chelation: The heterocyclic nature of these compounds allows them to chelate metal ions. Researchers investigate their metal-binding properties for potential therapeutic applications.

e. Photophysical Properties: 1H-pyrazolo[3,4-b]pyridines can serve as fluorescent probes or sensors due to their unique photophysical properties. These applications extend to cellular imaging and diagnostics.

f. Agrochemicals: Exploration of their pesticidal and herbicidal properties contributes to the development of environmentally friendly agrochemicals.

g. Material Science: Researchers study their use in materials science, including organic electronics, liquid crystals, and luminescent materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. Unfortunately, the specific mechanism of action for “(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride” is not detailed in the sources .

Future Directions

The future directions for research on “(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTOTNHAALJLOI-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCO2)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](CCO2)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.